trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one: is a chemical compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It is a building block used in the preparation of cyclobutyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one involves the hydrogenation of indanone derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
- 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
- trans-(2,3,3a,7a-Tetrahydro-1H-indene-4-carbaldehyde
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is unique due to its specific structure and reactivity, making it a valuable building block in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aS,7aR)-1,2,3,3a,7,7a-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,6-8H,1,3-5H2/t7-,8+/m1/s1 |
InChI Key |
OKCHLOVXYNLZAW-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CC=CC(=O)[C@H]2C1 |
Canonical SMILES |
C1CC2CC=CC(=O)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.